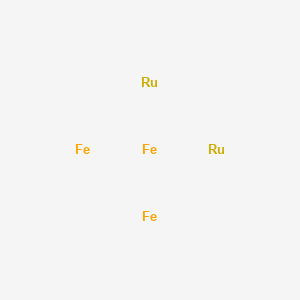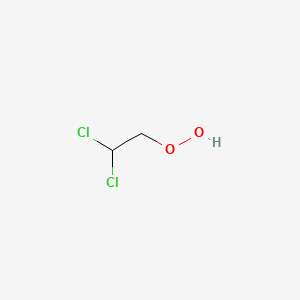
2,2-Dichloroethane-1-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloroethane-1-peroxol is a chemical compound characterized by the presence of two chlorine atoms and a peroxol group attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethane with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature and pressure conditions . The resulting dichloroethane is then treated with hydrogen peroxide (H2O2) to introduce the peroxol group, forming 2,2-Dichloroethane-1-peroxol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of ethane in a reactor, followed by the addition of hydrogen peroxide in a controlled environment to ensure safety and maximize yield .
化学反応の分析
Types of Reactions
2,2-Dichloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of more reactive intermediates.
Reduction: Reduction reactions can break down the peroxol group, resulting in simpler compounds.
Substitution: The chlorine atoms can be substituted by other groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
2,2-Dichloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: It is used in the production of various chemicals and materials, including polymers and solvents.
作用機序
The mechanism by which 2,2-Dichloroethane-1-peroxol exerts its effects involves the interaction of its peroxol group with molecular targets. This interaction often leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound’s chlorine atoms also contribute to its reactivity, enabling it to participate in various chemical reactions .
類似化合物との比較
Similar Compounds
1,2-Dichloroethane: Used primarily in the production of vinyl chloride and as a solvent.
1,1-Dichloroethane: Known for its use as a solvent and in the production of other chemicals.
Uniqueness
2,2-Dichloroethane-1-peroxol is unique due to the presence of both chlorine atoms and a peroxol group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring oxidative capabilities and high reactivity .
特性
CAS番号 |
501915-21-5 |
|---|---|
分子式 |
C2H4Cl2O2 |
分子量 |
130.95 g/mol |
IUPAC名 |
1,1-dichloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2H4Cl2O2/c3-2(4)1-6-5/h2,5H,1H2 |
InChIキー |
GJBKLBBJOKITMY-UHFFFAOYSA-N |
正規SMILES |
C(C(Cl)Cl)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


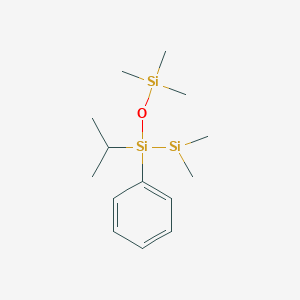


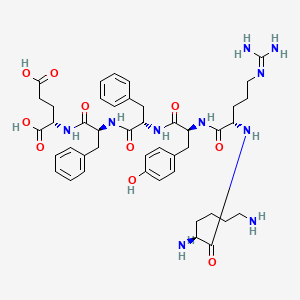
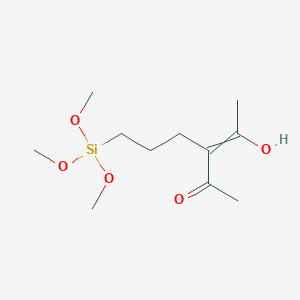
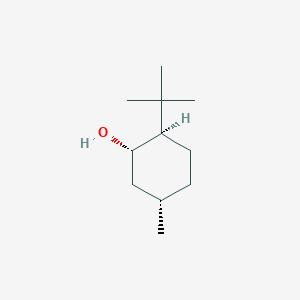
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
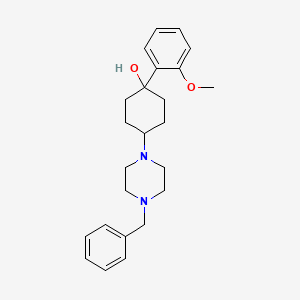
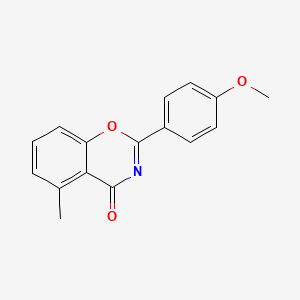
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,7-dimethylocta-2,6-dien-1-amine](/img/structure/B14228925.png)
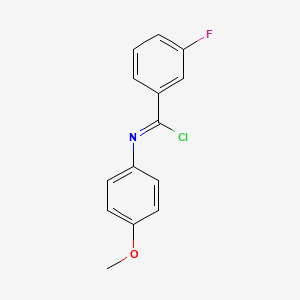
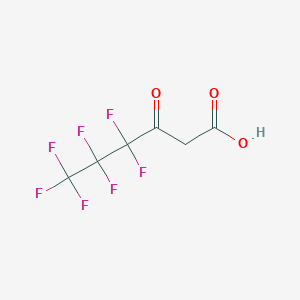
![1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14228938.png)
